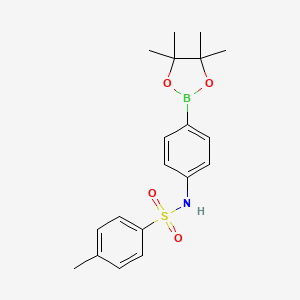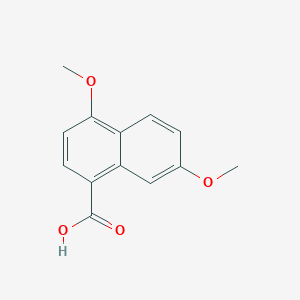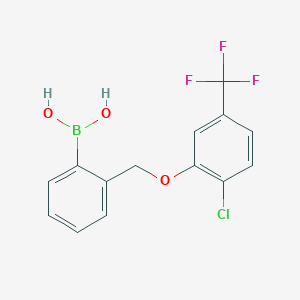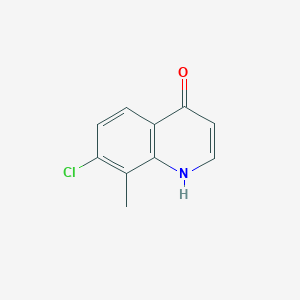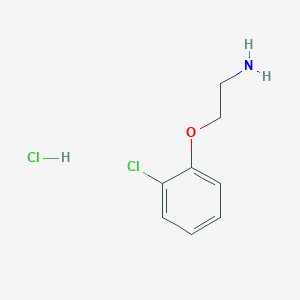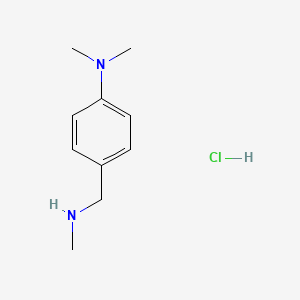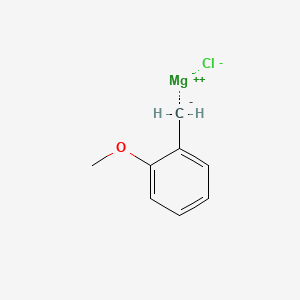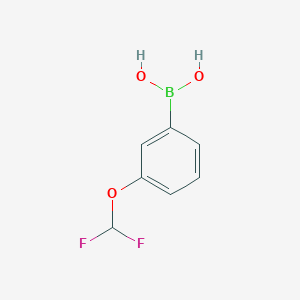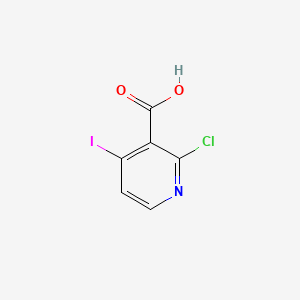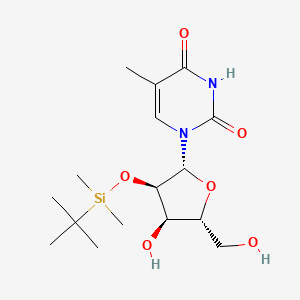
2'-TBDMS-5-Me-rU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-TBDMS-5-Me-rU, also known as 2’-O-(tert-Butyldimethylsilyl)-5-methyluridine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly significant in the field of RNA research due to its role in protecting the 2’-hydroxyl group during chemical synthesis, thereby preventing unwanted side reactions and ensuring the integrity of the synthesized RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TBDMS-5-Me-rU typically involves the protection of the 2’-hydroxyl group of 5-methyluridine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved through the reaction of 5-methyluridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or silver nitrate . The reaction is usually carried out in an anhydrous solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2’-TBDMS-5-Me-rU follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and solid-phase synthesis techniques is common, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2’-TBDMS-5-Me-rU primarily undergoes deprotection reactions to remove the TBDMS group, revealing the free 2’-hydroxyl group. This deprotection is typically achieved using fluoride ions from reagents such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA-HF) .
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or triethylamine trihydrofluoride (TEA-HF) in acetonitrile.
Reaction Conditions: Room temperature to slightly elevated temperatures, depending on the specific reagent used.
Major Products
The major product of the deprotection reaction is 5-methyluridine, with the TBDMS group being removed as a by-product .
Scientific Research Applications
2’-TBDMS-5-Me-rU is widely used in the synthesis of RNA oligonucleotides for various research applications. Its primary role is to protect the 2’-hydroxyl group during the synthesis process, ensuring the accurate assembly of RNA sequences. This compound is crucial in the development of small interfering RNA (siRNA), microRNA (miRNA), and other RNA-based therapeutics .
In addition to its use in RNA synthesis, 2’-TBDMS-5-Me-rU is employed in the study of RNA structure and function. By incorporating this modified nucleoside into RNA molecules, researchers can investigate the effects of specific modifications on RNA stability, folding, and interactions with proteins and other molecules .
Mechanism of Action
The primary function of 2’-TBDMS-5-Me-rU is to protect the 2’-hydroxyl group of ribonucleosides during chemical synthesis. The TBDMS group is bulky and hydrophobic, which prevents unwanted side reactions and ensures the selective formation of phosphodiester bonds between nucleotides. Upon completion of the synthesis, the TBDMS group is removed, revealing the free 2’-hydroxyl group necessary for the biological activity of the RNA molecule .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine (2’-OMe-U): Another modified nucleoside used in RNA synthesis, where the 2’-hydroxyl group is protected by a methyl group instead of a TBDMS group.
2’-Fluoro-2’-deoxyuridine (2’-F-dU): A nucleoside analog where the 2’-hydroxyl group is replaced by a fluorine atom, providing increased stability against enzymatic degradation.
Uniqueness
2’-TBDMS-5-Me-rU is unique due to its specific use of the TBDMS group for protection, which offers a balance between stability and ease of removal. This makes it particularly suitable for the synthesis of long and complex RNA sequences, where other protecting groups might either be too labile or too difficult to remove .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAAFDSCYLYFMA-HKUMRIAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582676 |
Source


|
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922508-26-7 |
Source


|
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
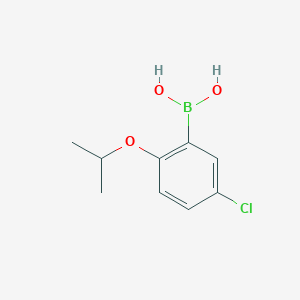
![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
